(R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate (R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795788
InChI: InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m1/s1
SMILES:
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

(R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate

CAS No.:

Cat. No.: VC15795788

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate -

Specification

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name tert-butyl N-[(1R)-1-(4-cyanophenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m1/s1
Standard InChI Key SYCYTDVODOGBBU-SNVBAGLBSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C
Canonical SMILES CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a tert-butyl group attached to a carbamate backbone, which is further linked to a chiral ethyl chain and a 4-cyanophenyl ring. Its molecular formula is C14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}, with a molecular weight of 246.30 g/mol . The (R)-configuration at the chiral center influences its biological interactions and synthetic pathways.

Stereochemical Significance

The enantiomeric purity of the (R)-form is critical for its activity in receptor-binding studies. The InChI key (SYCYTDVODOGBBU-SNVBAGLBSA-N) and isomeric SMILES (C[C@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C\text{C}[C@H](\text{C}_1=\text{CC}=\text{C}(\text{C}=\text{C}_1)\text{C}\#\text{N})\text{NC}(=\text{O})\text{OC}(\text{C})(\text{C})\text{C}) explicitly define its stereochemistry .

Physical Properties

PropertyValueSource
Density1.08 g/cm³
Boiling Point394.1±35.0°C (Predicted)
Melting PointNot reported
Storage Conditions-20°C in anhydrous environment

The compound’s stability is contingent on strict moisture control, as hydrolysis of the Boc group can occur under humid conditions .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves reacting (R)-1-(4-cyanophenyl)ethanol with tert-butyl chloroformate in the presence of triethylamine (TEA) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the carbamate product with high enantiomeric excess.

(R)-1-(4-Cyanophenyl)ethanol+ClCO2BocTEA, DCM(R)-tert-Butyl (1-(4-cyanophenyl)ethyl)carbamate\text{(R)-1-(4-Cyanophenyl)ethanol} + \text{ClCO}_2\text{Boc} \xrightarrow{\text{TEA, DCM}} \text{(R)-tert-Butyl (1-(4-cyanophenyl)ethyl)carbamate}

Reaction Optimization

  • Base Selection: Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior ability to scavenge HCl byproducts.

  • Solvent Systems: Dichloromethane (DCM) or chloroform are ideal for maintaining anhydrous conditions.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

Purification Strategies

Purification via silica gel column chromatography (hexane/ethyl acetate gradient) achieves >97% purity . Advanced techniques like preparative HPLC are employed for pharmaceutical-grade material .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary data indicate activity against cytochrome P450 enzymes, potentially useful in drug-drug interaction studies.

Applications in Research and Industry

Medicinal Chemistry

As a key intermediate, the compound is used to synthesize:

  • Kinase Inhibitors: Derivatives targeting EGFR and VEGFR show promise in oncology.

  • Anti-Inflammatory Agents: Carbamate analogs inhibit COX-2 with IC₅₀ values < 1 µM .

Materials Science

The cyanophenyl moiety facilitates π-π stacking in polymers, improving thermal stability (Tg > 150°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.85–2.95 (m, 1H, CH), 4.85 (d, 1H, NH), 7.45–7.60 (m, 4H, Ar-H) .

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .

Stability Testing

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored at -20°C .

HazardPrecautionary Measure
Irritant (skin/eyes)Use nitrile gloves, goggles
Thermal DecompositionAvoid heating above 200°C

Decomposition products include CO and NOₓ .

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